molecular formula C10H18Cl3N3 B599706 1-(4-Amino-phenyl)-piperazine trihydrochloride CAS No. 125421-99-0

1-(4-Amino-phenyl)-piperazine trihydrochloride

Cat. No.: B599706
CAS No.: 125421-99-0
M. Wt: 286.625
InChI Key: UIFMLEKELLIPJR-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-piperazine trihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As an aminophenyl-substituted piperazine, it serves as a versatile and valuable building block for the synthesis of more complex molecules. The piperazine ring is a well-known privileged scaffold in drug discovery, frequently found in compounds exhibiting a wide range of pharmacological activities . The primary amine group on the phenyl ring provides a reactive site for further chemical modifications, allowing researchers to link this fragment to other pharmacophores or to create diverse compound libraries. This compound is particularly useful as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Analogous compounds with similar aminophenylpiperazine structures have been documented as key intermediates in the synthesis of therapeutics, such as the antifungal agent Posaconazole . The trihydrochloride salt form typically offers benefits such as improved stability and solubility in aqueous systems, which can be advantageous for handling and storage in a research setting. Researchers utilize this chemical in exploring new treatments for various conditions. Piperazine derivatives are extensively studied for their potential interactions with biological targets and have been investigated for applications in areas including psychiatric disorders and neurological diseases . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and operating within the guidelines of their institution's chemical safety protocols.

Properties

IUPAC Name

4-piperazin-1-ylaniline;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFMLEKELLIPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-piperazine trihydrochloride typically involves the reaction of piperazine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenyl)-piperazine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-phenyl)-piperazine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following table summarizes key structural and functional differences between 1-(4-amino-phenyl)-piperazine trihydrochloride and analogous compounds:

Compound Name Substituent Counterion Pharmacological Activity Key References
This compound 4-aminophenyl Trihydrochloride Unknown (likely research-focused; potential serotonin receptor interactions inferred)
Trimetazidine dihydrochloride 2,3,4-trimethoxybenzyl Dihydrochloride Antianginal (improves myocardial metabolism)
mCPP (1-(3-chlorophenyl)piperazine) 3-chlorophenyl Hydrochloride 5-HT1B/1C receptor agonist; suppresses locomotor activity in rats
TFMPP (1-(3-trifluoromethylphenyl)piperazine) 3-CF3-phenyl Hydrochloride 5-HT1B/1C agonist; historically used as a psychoactive "legal high"
1-(3,4-Dichlorophenyl)piperazine hydrochloride 3,4-dichlorophenyl Hydrochloride Structural analog of mCPP; likely similar serotonergic activity (not explicitly studied)
1-(2-Methoxyphenyl)piperazine 2-methoxyphenyl Variable Intermediate in synthesis; variable effects on sympathetic nerve discharge

Structural and Functional Insights

  • Halogenated Derivatives: Chlorine or trifluoromethyl groups (mCPP, TFMPP) increase lipophilicity, favoring blood-brain barrier penetration and receptor binding . Methoxy Groups: Present in Trimetazidine, these groups improve metabolic stability and tissue selectivity (e.g., cardiac vs. central nervous system) .
  • Counterion Impact :

    • The trihydrochloride form of the target compound likely offers higher aqueous solubility than dihydrochloride (Trimetazidine) or single-salt derivatives (mCPP), facilitating in vitro studies .
  • Receptor Selectivity: Piperazines with halogenated aryl groups (mCPP, TFMPP) exhibit affinity for 5-HT1B/1C receptors, modulating locomotor activity and anxiety . The amino group in the target compound may shift receptor selectivity toward 5-HT1A or dopaminergic pathways, though this requires empirical validation .

Biological Activity

1-(4-Amino-phenyl)-piperazine trihydrochloride, a compound with a piperazine backbone and an amino group on a phenyl ring, has garnered attention for its potential biological activities and applications in pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

  • Molecular Formula : C10H15Cl3N2
  • Molecular Weight : Approximately 286.63 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to its trihydrochloride form, facilitating biological and pharmaceutical applications.

This compound acts primarily as a ligand that binds to various receptors and enzymes, modulating their activity. The specific interactions can lead to diverse biological effects, which are still being elucidated.

Potential Biological Effects:

  • Neurotransmitter Modulation : Similar compounds have shown interactions with aminergic receptors, suggesting potential roles in neurotransmitter systems.
  • Antiproliferative Activity : Some studies indicate that piperazine derivatives exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

Compound NameKey Features
1-(4-Nitro-phenyl)-piperazineContains a nitro group; studied for different pharmacological effects.
1-(4-Hydroxy-phenyl)-piperazineHydroxyl group enhances solubility and bioactivity.
1-(4-Methyl-phenyl)-piperazineMethyl substitution alters pharmacological profiles.

The unique substitution pattern of this compound allows for distinct chemical and biological properties compared to its analogs.

Case Studies and Experimental Data

  • Anticancer Activity : Research has indicated that piperazine derivatives possess anticancer properties. A study demonstrated that LQFM018, a piperazine-containing compound, exhibited cytotoxicity in K562 leukemic cells through necroptotic signaling pathways. Although this study did not directly involve this compound, it highlights the potential for similar compounds to induce cell death mechanisms in cancer therapy .
  • Pharmacological Applications : The compound has been investigated for its role in drug development due to its ability to interact with various biological targets. Its structure suggests potential applications in treating conditions related to neurotransmitter imbalances .
  • Safety and Toxicity : While specific safety data on this compound is lacking, general safety guidelines for handling piperazine compounds should be observed due to their varied biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Amino-phenyl)-piperazine trihydrochloride, and how can yield/purity be optimized?

  • Methodological Answer : The synthesis typically involves three stages:

  • Amidation/Coupling : React a pyridine or phenyl derivative with an acetic acid derivative using coupling agents like EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) to form the core structure .
  • Functionalization : Introduce substituents (e.g., cyclopropyl groups) to the piperazine ring via alkylation or nucleophilic substitution under inert conditions .
  • Salt Formation : Treat the free base with hydrochloric acid to generate the trihydrochloride salt, enhancing aqueous solubility and stability .
    • Optimization : Use recrystallization (e.g., ethanol/water mixtures) for purification, and monitor reactions via HPLC or TLC to minimize byproducts .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify aromatic protons, piperazine ring geometry, and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C12H22Cl3N3, MW 314.68 g/mol) .
  • HPLC/UPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter receptors, and what experimental approaches validate these interactions?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., [3H]-serotonin or [3H]-dopamine) to measure affinity (Ki) for serotonin (5-HT) and dopamine (D2) receptors .
  • Functional Studies : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing receptor subtypes to evaluate agonism/antagonism .
  • In Silico Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding poses within receptor active sites .

Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects)?

  • Methodological Answer :

  • Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and pathogen strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Dose-Response Analysis : Compare EC50/IC50 values across studies; discrepancies may arise from concentration-dependent off-target effects .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that might contribute to divergent outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to enhance receptor subtype selectivity?

  • Methodological Answer :

  • Core Modifications : Systematically alter the phenyl group (e.g., electron-withdrawing substituents for 5-HT1A selectivity) and piperazine N-substituents (e.g., methyl vs. cyclopropyl groups) .
  • Pharmacophore Mapping : Overlay analogs with known selective ligands (e.g., buspirone for 5-HT1A) to identify critical hydrogen-bonding or hydrophobic interactions .
  • In Vivo Testing : Evaluate brain penetration and receptor occupancy in rodent models post-optimization .

Q. What role does the trihydrochloride salt form play in pharmacokinetic properties, and how is this assessed experimentally?

  • Methodological Answer :

  • Solubility Testing : Compare solubility of free base vs. trihydrochloride in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to evaluate degradation (e.g., hydrolysis of the amine group) .
  • Bioavailability : Perform pharmacokinetic studies in rodents, measuring plasma and brain concentrations after oral/intravenous administration .

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